molecular formula C9H18N4 B13637693 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Cat. No.: B13637693
M. Wt: 182.27 g/mol
InChI Key: FMOFBSFCYORAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a pentan-2-amine chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable amine precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or methanol . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be compared with other triazole derivatives, such as:

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • Methyl-1H-1,2,4-triazole-3-carboxylate

These compounds share a similar triazole core but differ in their side chains, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)pentan-2-amine

InChI

InChI=1S/C9H18N4/c1-4-6-9(3,10)8-11-7-12-13(8)5-2/h7H,4-6,10H2,1-3H3

InChI Key

FMOFBSFCYORAKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=NC=NN1CC)N

Origin of Product

United States

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